![molecular formula C15H14N2O B180849 1,5-Diphenylpyrazolidin-3-one CAS No. 6118-95-2](/img/structure/B180849.png)
1,5-Diphenylpyrazolidin-3-one
Overview
Description
1,5-Diphenylpyrazolidin-3-one is a chemical compound used in scientific research . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
1,5-Diphenylpyrazolidin-3-one contains a total of 33 atoms; 14 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . More detailed structural analysis can be found in the references .Scientific Research Applications
Chemosensors for Metal Ions
1,5-Diphenylpyrazolidin-3-one: has been utilized in the synthesis of azomethinimines, which are a new class of chemosensors. These chemosensors exhibit ionochromic properties, making them particularly efficient for detecting metal ions like Cu^2+ cations . The ability to sense and bind specific metal ions is crucial for applications in environmental monitoring and industrial process control.
Pharmaceutical Testing
Due to its unique chemical structure, 1,5-Diphenylpyrazolidin-3-one is used as a reference standard in pharmaceutical testing . This ensures the accuracy and reliability of pharmacological studies, which is essential for drug development and quality control.
Organic Synthesis
This compound serves as a building block in organic synthesis, contributing to the creation of complex molecules. Its reactivity with hydroxy-substituted aromatic aldehydes leads to the formation of compounds with potential applications in medicinal chemistry .
Material Science
The compound’s ability to act as a chemosensor also opens up possibilities in material science. It can be incorporated into smart materials that change color or properties in response to environmental stimuli, such as the presence of specific ions .
Protease Inhibitors
1,5-Diphenylpyrazolidin-3-one: derivatives have been explored as protease inhibitors, which are vital in regulating biological processes and are potential therapeutic agents for diseases where proteases are key factors .
properties
IUPAC Name |
1,5-diphenylpyrazolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15-11-14(12-7-3-1-4-8-12)17(16-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDMBBKKGFKNCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395159 | |
Record name | 1,5-diphenylpyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diphenylpyrazolidin-3-one | |
CAS RN |
6118-95-2 | |
Record name | 1,5-diphenylpyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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